

An In-depth Technical Guide to 1-Benzylazetidin-3-amine dihydrochloride

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Compound of Interest

Compound Name: 1-Benzylazetidin-3-amine
dihydrochloride

Cat. No.: B578797

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CAS Number: 1307683-81-3

This technical guide provides a comprehensive overview of **1-Benzylazetidin-3-amine dihydrochloride**, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and characterization.

Chemical Properties and Data

1-Benzylazetidin-3-amine dihydrochloride is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1307683-81-3	[1]
Molecular Formula	C ₁₀ H ₁₆ Cl ₂ N ₂	
Molecular Weight	235.15 g/mol	
Appearance	White to off-white solid	
Storage	Inert atmosphere, 2-8°C	

Synthesis and Experimental Protocols

The synthesis of **1-Benzylazetidin-3-amine dihydrochloride** can be approached through several synthetic routes. A common and logical pathway involves the initial synthesis of 1-benzylazetidin-3-ol, which is then converted to the target amine. While a specific, detailed protocol for the direct synthesis of **1-Benzylazetidin-3-amine dihydrochloride** is not readily available in the public domain, a plausible multi-step synthesis is outlined below, based on established chemical transformations of azetidine rings.

Synthesis of 1-Benzylazetidin-3-ol

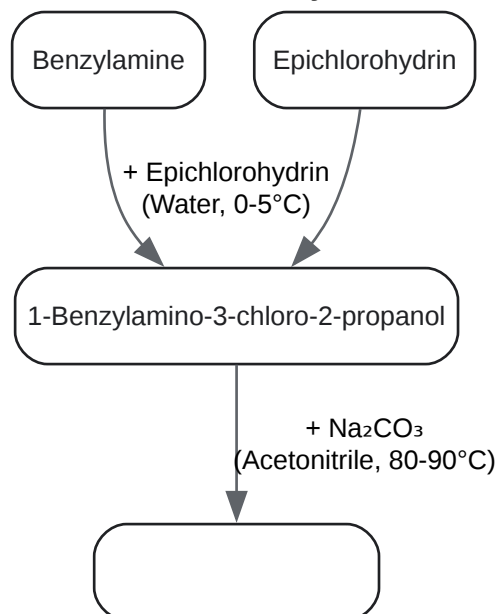
A robust method for the preparation of 1-benzylazetidin-3-ol involves the reaction of benzylamine with epichlorohydrin.^{[2][3]}

Experimental Protocol:

- To a solution of benzylamine in water at 0-5°C, slowly add epichlorohydrin.
- Stir the reaction mixture at this temperature for 16 hours.
- Isolate the crude product by filtration, wash with water, and dry under vacuum.
- Dissolve the crude product in acetonitrile and add sodium carbonate.
- Heat the mixture to 80-90°C and stir for 16 hours under reflux.
- After completion, the product, 1-benzylazetidin-3-ol, can be isolated and purified.

DOT Script for the Synthesis of 1-Benzylazetidin-3-ol:

Synthesis of 1-Benzylazetidin-3-ol



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A plausible reaction pathway for the synthesis of 1-benzylazetidin-3-ol.

Conversion of 1-Benzylazetidin-3-ol to 1-Benzylazetidin-3-amine

Two primary strategies can be employed for this conversion:

Method A: Via Mesylation and Amination

This method involves the activation of the hydroxyl group by mesylation, followed by nucleophilic substitution with an amine source.^[4]

Experimental Protocol:

- React 1-benzylazetidin-3-ol with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as acetonitrile.
- The resulting mesylate intermediate is then treated with an ammonia source, such as ammonium hydroxide in isopropanol, in a sealed reactor at elevated temperature (e.g., ~70°C) to yield 1-benzylazetidin-3-amine.^[4]

Method B: Via Oxidation and Reductive Amination

This route involves the oxidation of the alcohol to a ketone, followed by reductive amination.

Experimental Protocol:

- Oxidize 1-benzylazetidin-3-ol to 1-benzylazetidin-3-one using a suitable oxidizing agent (e.g., Swern oxidation).
- Perform a reductive amination of the resulting ketone with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) to form 1-benzylazetidin-3-amine.^{[5][6]}

Formation of the Dihydrochloride Salt

The final step involves the formation of the dihydrochloride salt to improve stability and solubility.

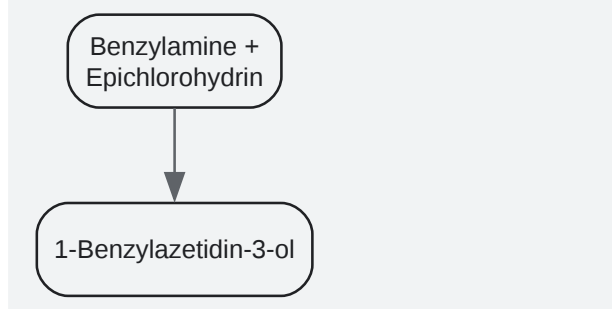
Experimental Protocol:

- Dissolve the free base, 1-benzylazetidin-3-amine, in a suitable organic solvent (e.g., diethyl ether, isopropanol).
- Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
- The dihydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

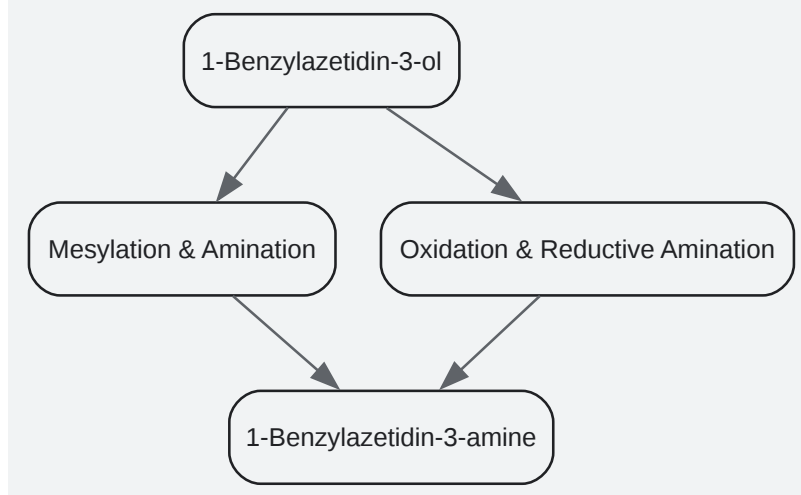
DOT Script for the Overall Synthetic Workflow:

Overall Synthesis of 1-Benzylazetidin-3-amine dihydrochloride

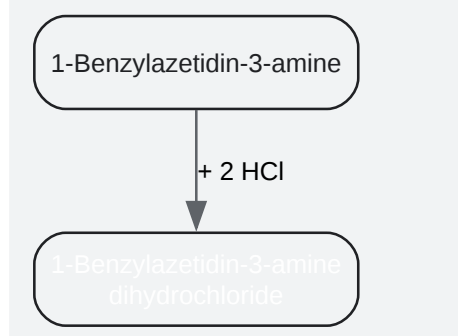
Step 1: Formation of Azetidinol



Step 2: Conversion to Amine



Step 3: Salt Formation



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A logical workflow for the synthesis of the target compound.

Characterization Data

Detailed analytical data for **1-Benzylazetidin-3-amine dihydrochloride** is crucial for confirming its identity and purity. While a comprehensive public dataset is not available, typical characterization would include NMR spectroscopy, mass spectrometry, and HPLC analysis. For reference, spectral data of related compounds are often used to predict the expected signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (in the aromatic region, $\sim 7.2\text{--}7.4$ ppm), the benzylic methylene protons, and the protons of the azetidine ring. The protons on the azetidine ring will likely appear as multiplets due to coupling.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the carbons of the azetidine ring.

Note: Specific chemical shift values can be obtained from commercial suppliers or through direct experimental analysis.^[1]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the free base ($\text{C}_{10}\text{H}_{14}\text{N}_2$). The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 179.12.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an additive like trifluoroacetic acid or formic acid) would typically be employed.

Applications in Research and Drug Development

Substituted azetidines are recognized as important scaffolds in medicinal chemistry due to their ability to introduce conformational rigidity and act as bioisosteres for other cyclic systems.^{[7][8]} **1-Benzylazetidin-3-amine dihydrochloride** serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine and the benzyl group offer sites for further functionalization, allowing for the exploration

of a wide chemical space in the development of novel drug candidates. Azetidine derivatives have been investigated for a range of biological activities, including as antibacterial, anti-inflammatory, and central nervous system agents.[8][10][11] The specific pharmacological profile of **1-Benzylazetidin-3-amine dihydrochloride** and its derivatives would be the subject of further biological screening and investigation.

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